molecular formula C16H19ClN2O3 B2582714 N-(3-chloro-2-methylphenyl)-N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide CAS No. 2097936-15-5

N-(3-chloro-2-methylphenyl)-N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide

Cat. No. B2582714
M. Wt: 322.79
InChI Key: APTRKDGZAAJDAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-2-methylphenyl)-N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide is a useful research compound. Its molecular formula is C16H19ClN2O3 and its molecular weight is 322.79. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-2-methylphenyl)-N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-2-methylphenyl)-N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organometallic Protection and Ligand Synthesis

Research involving organometallic compounds often explores the synthesis of complex ligands and their coordination chemistry, which has implications for catalysis and material science. In a study by Stößel et al. (1996), the treatment of Mo(CO)6 with a specific ligand at elevated temperatures resulted in a complex that underwent further transformations to yield various functionalized compounds. This process demonstrates the utility of organometallic fragments as protection groups in synthesizing multifunctional ligands, which could be relevant for the development of novel catalytic systems or materials (Stößel, Mayer, Maichle‐Mössmer, Fawzi, & Steimann, 1996).

Novel Psychoactive Substances and Analytical Characterization

The rise of new psychoactive substances (NPS) poses significant challenges for forensic and legal frameworks. Arylcyclohexylamines, for instance, are of particular interest due to their dissociative effects and NMDA receptor antagonism. Wallach et al. (2016) synthesized and characterized several N-alkyl-arylcyclohexylamines, contributing to the understanding and identification of emerging substances of abuse. Such research is crucial for developing analytical methods to detect and study the pharmacological properties of novel compounds (Wallach, Colestock, Cicali, Elliott, Kavanagh, Adejare, Dempster, & Brandt, 2016).

Synthesis and Biological Activity

The synthesis of novel organic compounds and the exploration of their biological activities are central themes in medicinal chemistry. For example, Stowell et al. (1995) reported on the synthesis of N-hydroxy-N'-phenyloctanediamide and its significant inhibitory effects on prostate cancer cell proliferation. Such studies not only advance synthetic methodologies but also contribute to the discovery of potential therapeutic agents with specific biological targets (Stowell, Huot, & Van Voast, 1995).

properties

IUPAC Name

N'-(3-chloro-2-methylphenyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O3/c1-11-12(17)6-5-7-13(11)19-15(21)14(20)18-10-16(22)8-3-2-4-9-16/h3,5-8,22H,2,4,9-10H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APTRKDGZAAJDAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC2(CCCC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-2-methylphenyl)-N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.